molecular formula C16H22Cl3NO5 B5094863 N-tert-butyl-4-(2,4,6-trichlorophenoxy)butan-1-amine;oxalic acid

N-tert-butyl-4-(2,4,6-trichlorophenoxy)butan-1-amine;oxalic acid

Cat. No.: B5094863
M. Wt: 414.7 g/mol
InChI Key: GHSFWAOGKNINFY-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(2,4,6-trichlorophenoxy)butan-1-amine; oxalic acid is a complex organic compound that combines a tertiary butyl group, a trichlorophenoxy group, and an amine group with oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(2,4,6-trichlorophenoxy)butan-1-amine typically involves the reaction of tert-butylamine with 4-(2,4,6-trichlorophenoxy)butan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity N-tert-butyl-4-(2,4,6-trichlorophenoxy)butan-1-amine.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(2,4,6-trichlorophenoxy)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or the addition of hydrogen.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-tert-butyl-4-(2,4,6-trichlorophenoxy)butan-1-amine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(2,4,6-trichlorophenoxy)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-4-(2,4-dichlorophenoxy)butan-1-amine: Similar structure but with fewer chlorine atoms.

    N-tert-butyl-4-(2,4,6-trifluorophenoxy)butan-1-amine: Fluorine atoms replace chlorine atoms, leading to different chemical properties.

    N-tert-butyl-4-(2,4,6-trimethylphenoxy)butan-1-amine: Methyl groups replace chlorine atoms, affecting the compound’s reactivity and applications.

Uniqueness

N-tert-butyl-4-(2,4,6-trichlorophenoxy)butan-1-amine is unique due to the presence of three chlorine atoms on the phenoxy group, which significantly influences its chemical reactivity and potential applications. The combination of the tert-butyl group and the trichlorophenoxy group provides distinct steric and electronic properties, making it valuable for specific research and industrial purposes.

Properties

IUPAC Name

N-tert-butyl-4-(2,4,6-trichlorophenoxy)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl3NO.C2H2O4/c1-14(2,3)18-6-4-5-7-19-13-11(16)8-10(15)9-12(13)17;3-1(4)2(5)6/h8-9,18H,4-7H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSFWAOGKNINFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCCOC1=C(C=C(C=C1Cl)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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